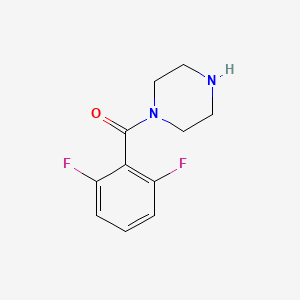

1-(2,6-Difluorobenzoyl)piperazine

Description

Contextualization within N-Acyl Piperazine (B1678402) Chemical Space

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in biologically active compounds. nih.govresearchgate.net Its flexible core structure, which can exist in chair and boat conformations, allows for the precise spatial arrangement of substituents. researchgate.net The N-acyl piperazine subclass, formed by attaching an acyl group to one of the piperazine nitrogens, is a common and effective strategy in drug design. nih.gov This modification modulates the basicity of the nitrogen atom and introduces a rigid amide bond, which can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets. nih.gov

The popularity of the N-acyl piperazine scaffold stems from its ability to impart favorable pharmacokinetic properties, such as improved solubility and bioavailability, to a parent molecule. mdpi.com Researchers have extensively explored this chemical space, leading to the development of numerous agents with a wide array of pharmacological activities. nih.govresearchgate.net

Chemical Significance of the 2,6-Difluorobenzoyl Moiety in Synthetic Design

The incorporation of fluorine into organic molecules is a well-established strategy for fine-tuning their chemical and biological properties. The 2,6-difluorobenzoyl moiety in 1-(2,6-Difluorobenzoyl)piperazine is of particular significance for several reasons.

Firstly, the two fluorine atoms ortho to the carbonyl group exert a strong electron-withdrawing effect and create significant steric hindrance. This combination can lock the conformation of the benzoyl group relative to the piperazine ring. Such conformational constraint is highly desirable in rational drug design, as it reduces the entropic penalty upon binding to a target receptor and can lead to higher affinity and selectivity.

Secondly, fluorination is known to enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. This can increase the half-life of a drug molecule in the body. Furthermore, the fluorine atoms can block sites of potential oxidative metabolism on the aromatic ring.

Research on the related 2,6-difluorobenzamide (B103285) motif has highlighted its importance for potent biological activity, for instance, in the inhibition of the bacterial protein FtsZ. Studies have shown that this specific difluoro-substitution pattern is crucial for establishing key interactions within the protein's binding site and acts as a conformational control element. This underscores the strategic value of the 2,6-difluoro substitution in synthetic design beyond simple property modulation.

The primary precursor for introducing this moiety is 2,6-difluorobenzoyl chloride, a commercially available reagent used in acylation reactions. sigmaaldrich.com

Table 1: Properties of 2,6-Difluorobenzoyl Precursors

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 2,6-Difluorobenzoyl chloride | 18063-02-0 | C₇H₃ClF₂O | 176.55 |

This table presents key precursors used in the synthesis of 2,6-difluorobenzoyl derivatives.

Overview of Academic Research Trajectories for the Compound and its Scaffolds

The this compound scaffold serves as a critical building block in the development of molecules for diverse research applications. Its utility is evident in several key areas:

Medicinal Chemistry: The N-acyl piperazine framework is a frequent component of novel therapeutic agents. Research has demonstrated its incorporation into molecules targeting a range of diseases. For example, piperazine derivatives have been synthesized and investigated as anticancer mdpi.com, antimicrobial mdpi.com, and anti-inflammatory agents. researchgate.net The specific this compound structure is often used as an intermediate, which is further functionalized on the second piperazine nitrogen to explore structure-activity relationships for a given biological target. nih.gov

Supramolecular Chemistry and Crystal Engineering: The defined geometry and hydrogen bonding capabilities of N-acyl piperazines make them excellent candidates for constructing ordered supramolecular assemblies. Research on related 1-aroyl-4-arylpiperazines has shown that subtle changes in the substitution pattern on the benzoyl ring can lead to dramatically different crystal packing arrangements, from simple chains to complex three-dimensional frameworks. nih.gov While some derivatives form extensive networks through C-H···O and C-H···π interactions, the 2,6-difluorobenzoyl analogue of one studied series was found to form structures devoid of any hydrogen bonds, highlighting the profound impact of this specific substitution on intermolecular forces. nih.gov

Probe and Tool Compounds: In chemical biology, molecules based on the this compound scaffold can be synthesized as probes to investigate the function and structure of biological systems, such as enzymes and receptors.

Table 2: Research Applications of the N-Acyl Piperazine Scaffold

| Research Area | Application | Example Compound Class |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Vindoline-piperazine conjugates mdpi.com |

| Medicinal Chemistry | Antimicrobial Agents | Piperazines with N,N'-bis(1,3,4-thiadiazole) moiety mdpi.com |

| Medicinal Chemistry | Receptor Antagonists | Histamine H3 and Sigma-1 receptor antagonists nih.gov |

This table illustrates the diverse research trajectories for scaffolds related to this compound.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-8-2-1-3-9(13)10(8)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDYOKBYDJIGLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101261157 | |

| Record name | (2,6-Difluorophenyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179334-15-7 | |

| Record name | (2,6-Difluorophenyl)-1-piperazinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179334-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluorophenyl)-1-piperazinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2,6 Difluorobenzoyl Piperazine and Analogous Structures

Fundamental Synthetic Approaches to N-Acylated Piperazines

The primary method for synthesizing N-acylated piperazines, including the title compound, involves the formation of an amide bond between the piperazine (B1678402) ring and an acyl group.

The N-acylation of piperazine is a versatile and widely employed transformation. The reaction typically involves a nucleophilic attack from one of the nitrogen atoms of the piperazine ring on an electrophilic carbonyl carbon of an acylating agent. Several strategies exist to achieve this transformation:

Reaction with Acyl Chlorides: This is one of the most direct and common methods. Piperazine, acting as a nucleophile, reacts readily with an acyl chloride. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or an excess of piperazine itself, to neutralize the hydrochloric acid byproduct. nih.gov

Coupling with Carboxylic Acids: Carboxylic acids can be coupled directly with piperazine using a variety of coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Hydroxybenzotriazole (HOBt) activate the carboxylic acid, facilitating the nucleophilic attack by the piperazine. nih.gov

Reaction with Acid Anhydrides: Acid anhydrides serve as another effective acylating agent. The reaction proceeds with the piperazine attacking one of the carbonyl groups, leading to the formation of the N-acylated product and a carboxylate salt as a byproduct. byjus.com

These reactions form the basis for creating a wide array of piperazine derivatives, with the choice of method often depending on the availability of starting materials, desired scale, and sensitivity of other functional groups. nih.govmdpi.com

For the specific synthesis of 1-(2,6-difluorobenzoyl)piperazine, the key acylating agent is 2,6-difluorobenzoyl chloride. cymitquimica.com This reagent is an aromatic acyl chloride characterized by a benzoyl group substituted with two fluorine atoms at the ortho positions. cymitquimica.comnih.gov The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles like piperazine. cymitquimica.com

The synthesis is typically a direct acylation where piperazine is reacted with 2,6-difluorobenzoyl chloride. smolecule.com Given the symmetrical nature of piperazine, a common challenge is preventing the formation of the double-acylated byproduct, 1,4-bis(2,6-difluorobenzoyl)piperazine. Strategies to favor mono-acylation are therefore crucial. nih.gov

Table 1: Properties of 2,6-Difluorobenzoyl Chloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 18063-02-0 | sigmaaldrich.com |

| Molecular Formula | C₇H₃ClF₂O | cymitquimica.com |

| Molecular Weight | 176.55 g/mol | sigmaaldrich.com |

| Boiling Point | 72-77 °C/13 mmHg | sigmaaldrich.com |

Mechanistic Investigations of Reaction Pathways

Understanding the underlying mechanism of the acylation reaction is fundamental to controlling the reaction outcome and optimizing conditions.

The reaction between piperazine and 2,6-difluorobenzoyl chloride proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This is a two-step process:

Nucleophilic Addition: The reaction initiates with the nucleophilic nitrogen atom of the piperazine ring attacking the electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. byjus.comyoutube.comkhanacademy.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. masterorganicchemistry.comyoutube.com

A proton transfer step, where the newly acylated piperazine is deprotonated, completes the reaction, yielding the final product and hydrochloric acid. byjus.com This acid is typically scavenged by a base present in the reaction mixture.

Optimization of Synthetic Conditions for Enhanced Yield and Purity

To maximize the yield of the desired mono-acylated product, this compound, and minimize side products, several reaction parameters can be optimized:

Stoichiometry: Using a significant excess of piperazine relative to 2,6-difluorobenzoyl chloride is a common strategy. This increases the statistical probability that an acyl chloride molecule will react with an unreacted piperazine molecule rather than the already acylated product, thus suppressing the formation of the 1,4-disubstituted byproduct. nih.gov

Reaction Temperature: The acylation is typically exothermic and can be performed at low temperatures (e.g., 0 °C) to control the reaction rate and improve selectivity. nih.gov

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used as they dissolve the reactants without participating in the reaction. nih.govnih.gov

Base: The addition of a non-nucleophilic base, like triethylamine (Et₃N), is crucial to neutralize the HCl generated during the reaction. nih.gov This prevents the protonation of the piperazine starting material, which would render it non-nucleophilic, and drives the reaction to completion.

Order of Addition: Slowly adding the acyl chloride to a solution of excess piperazine and base can help maintain a low concentration of the acylating agent, further favoring mono-substitution. nih.gov

Table 2: Summary of Optimization Strategies

| Parameter | Strategy | Rationale | Reference |

|---|---|---|---|

| Reactant Ratio | Use excess piperazine | Minimize di-acylation | nih.gov |

| Temperature | Low temperature (e.g., 0 °C) | Control reaction rate, improve selectivity | nih.gov |

| Base | Add a tertiary amine (e.g., Et₃N) | Neutralize HCl byproduct | nih.gov |

By carefully controlling these conditions, the synthesis of this compound can be achieved with high yield and purity, providing a reliable method for obtaining this valuable chemical compound.

Solvent Selection and Optimization

The choice of solvent is critical in the N-acylation of piperazines, as it influences reactant solubility, reaction rate, and ease of product isolation. A range of solvents can be employed, with selection often depending on the specific reactants and the scale of the synthesis.

Dichloromethane (DCM) and 1,2-dichloroethane (B1671644) are frequently used due to their inert nature and ability to dissolve a wide array of organic compounds. lookchem.comnih.gov For instance, the synthesis of N-acyl-N-phenylpiperazine analogs has been effectively carried out in dry dichloromethane. nih.gov Acetone (B3395972) is another common choice, particularly in reactions utilizing a solid base like potassium carbonate, where it facilitates a heterogeneous reaction mixture that can be refluxed to drive the reaction to completion. tandfonline.com

In some procedures, particularly those aiming for greener processes, protic solvents like ethanol (B145695) or even water can be used, often in a biphasic system (Schotten-Baumann conditions). researchgate.netnih.gov Using the amine reactant itself as the solvent is also a viable, cost-effective, and environmentally friendly strategy, especially when using a large excess of piperazine to prevent di-acylation. organic-chemistry.orgmdpi.com The optimization of solvent choice is a key step in process development, balancing yield, purity, and environmental impact. unibo.it

Table 1: Solvent Systems in N-Acyl Piperazine Synthesis

| Solvent | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | 0 °C to room temperature; often with a soluble base like triethylamine. | Good solubility for reactants, inert, volatile for easy removal. | nih.gov |

| Acetone | Reflux temperature; often with an insoluble base like K2CO3. | Good for heterogeneous reactions, easily removed. | tandfonline.com |

| 1,2-Dichloroethane | Reflux temperature. | Higher boiling point than DCM for reactions requiring more energy. | lookchem.com |

| Ethanol | Reflux temperature. | Greener solvent choice, good for certain base-catalyzed reactions. | researchgate.netorgsyn.org |

| Piperazine (as solvent) | Elevated temperatures (e.g., 65-80°C). | Eco-friendly, cost-effective, minimizes di-acylation by-products. | organic-chemistry.org |

Catalytic Systems and Stoichiometric Considerations (e.g., Triethylamine)

The N-acylation of piperazine with an acyl chloride generates one equivalent of hydrogen chloride (HCl), which must be neutralized to allow the reaction to proceed to completion. This is typically achieved by adding at least one equivalent of a base. Tertiary amines like triethylamine (Et₃N) are commonly used as soluble, organic bases that act as an HCl scavenger. nih.gov

Stoichiometrically, a slight excess of the base (e.g., 1.1 to 1.5 equivalents) is often used to ensure full neutralization. In a typical procedure, triethylamine is added to a solution of piperazine in a solvent like dichloromethane before the dropwise addition of the acyl chloride. nih.gov

Alternative basic systems include inorganic bases like potassium carbonate (K₂CO₃), which is particularly useful in solvents like acetone where it remains largely insoluble, simplifying workup via filtration. tandfonline.com Sodium hydroxide (B78521) in a biphasic aqueous-organic system is another classic approach. While the term "catalyst" is often used, these bases are technically stoichiometric reagents in this context. However, true catalytic systems for N-acylation exist, employing Lewis acids such as FeCl₃, ZnO, or iodine, although these are more common when using less reactive acylating agents than acyl chlorides. orientjchem.org In the synthesis of this compound from the corresponding acyl chloride, a simple base is generally sufficient.

Table 2: Common Basic Systems for Piperazine Acylation

| Base | Typical Solvent | Role | Reference |

|---|---|---|---|

| Triethylamine (Et₃N) | Dichloromethane (DCM) | Soluble organic base, HCl scavenger. | nih.gov |

| Potassium Carbonate (K₂CO₃) | Acetone, Acetonitrile | Insoluble inorganic base, simplifies workup. | tandfonline.comresearchgate.net |

| Sodium Hydroxide (NaOH) | Water/Organic Biphasic | Inexpensive base for Schotten-Baumann conditions. | environmentclearance.nic.in |

| Diisopropylethylamine (DIPEA) | DMF | Sterically hindered, non-nucleophilic organic base. | researchgate.net |

Temperature, Pressure, and Reaction Time Parameters

Control over reaction parameters is essential for maximizing yield and minimizing side-product formation. N-acylation reactions with reactive acyl chlorides are often exothermic.

Temperature: To manage the exothermicity, the reaction is typically initiated at a reduced temperature, such as 0 °C, by cooling the reaction vessel in an ice bath. The acyl chloride is added slowly (dropwise) to the solution of piperazine and base to maintain control over the internal temperature. nih.govorgsyn.org After the addition is complete, the reaction mixture is often allowed to warm to room temperature and stirred for a period to ensure completion. nih.gov In other protocols, particularly with less reactive substrates or heterogeneous systems, the mixture is heated to reflux for several hours. For example, reactions in acetone with K₂CO₃ are often refluxed for 2 to 12 hours. tandfonline.comresearchgate.net

Pressure: These reactions are almost universally conducted at atmospheric pressure, requiring no specialized pressure equipment.

Reaction Time: The duration of the reaction can vary significantly, from 30 minutes to over 24 hours, depending on the specific reactants, solvent, and temperature. nih.govorgsyn.org Reaction progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.

Modern and Sustainable Synthetic Methodologies

Beyond the classical approaches, modern synthetic chemistry offers powerful tools for both the rapid generation of diverse compound libraries and the development of more environmentally benign processes.

Parallel Synthesis and Combinatorial Approaches in Library Generation

The N-acyl piperazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a common motif in biologically active compounds. lookchem.com Consequently, the synthesis of large libraries of related analogs is a common goal for drug discovery programs. Parallel synthesis and combinatorial chemistry are key strategies for achieving this.

These approaches involve the simultaneous synthesis of multiple compounds in an array format (e.g., in a 96-well plate). researchgate.net For the synthesis of an N-acyl piperazine library, a common piperazine core could be reacted with a diverse set of acylating agents. Alternatively, a single acyl piperazine, such as this compound, could be further functionalized if the piperazine ring was initially protected and then deprotected. researchgate.netnih.gov

Polymer-assisted reactions are a powerful tool in parallel synthesis. researchgate.net For example, a reactant can be attached to a solid support (resin), reacted in solution, and the excess reagents and by-products can be removed by washing. Alternatively, scavenger resins can be used to bind and remove excess starting materials or by-products from the solution, simplifying purification. researchgate.net These techniques avoid the need for traditional column chromatography for each compound, dramatically increasing throughput. mdpi.com

Green Chemistry Principles in N-Acyl Piperazine Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. unibo.it In the context of N-acyl piperazine synthesis, several strategies can be employed.

Safer Solvents: Moving away from halogenated solvents like dichloromethane towards greener alternatives such as ethanol, water, or 2-methyl-THF is a primary goal. organic-chemistry.orgunibo.it

Catalyst-Free Conditions: Some N-acylations can be performed efficiently without any catalyst, simply by heating the amine and the acylating agent in a suitable solvent or even under solvent-free conditions. orientjchem.org This simplifies purification and avoids potentially toxic metal catalysts.

Atom Economy: Using an excess of piperazine and employing it as the solvent improves atom economy and reduces waste, as the unreacted piperazine can often be recovered and reused. organic-chemistry.org

Photoredox Catalysis: Modern methods utilizing visible-light photoredox catalysis offer sustainable and greener routes for synthesizing functionalized piperazines, often under very mild conditions and avoiding toxic reagents. organic-chemistry.orgmdpi.com

These sustainable approaches are becoming increasingly important in both academic research and industrial-scale production, ensuring that the synthesis of valuable compounds like this compound is performed in a more environmentally responsible manner. mdpi.com

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Difluorobenzoic acid |

| 2,6-Difluorobenzoyl chloride |

| 2-methyl-THF |

| Acetone |

| Acetonitrile |

| Dichloromethane (DCM) |

| Diisopropylethylamine (DIPEA) |

| Ethanol |

| FeCl₃ |

| Hydrogen chloride |

| Iodine |

| N-acyl-N-phenylpiperazine |

| Piperazine |

| Potassium Carbonate |

| Sodium hydroxide |

| Tetrahydrofuran (THF) |

| Triethylamine (Et₃N) |

| Water |

| ZnO |

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methodologies for Molecular Structure Confirmation

Spectroscopic techniques are paramount for elucidating the precise molecular structure of 1-(2,6-Difluorobenzoyl)piperazine. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H (proton) and ¹³C, will align with an external magnetic field. The absorption of radiofrequency energy can cause these nuclei to flip to a higher energy state, and the specific frequency required for this transition is highly dependent on the local chemical environment of each nucleus.

For this compound, ¹H NMR spectroscopy provides information on the number of different types of protons, their connectivity, and their spatial arrangement. The difluorobenzoyl group introduces complexity due to restricted rotation around the amide bond, which can lead to the broadening of signals or the appearance of multiple conformers at room temperature. nih.govresearchgate.net The protons on the piperazine (B1678402) ring typically appear as multiplets in the aliphatic region, while the protons on the aromatic ring appear in the downfield aromatic region.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete carbon count and identification of functional groups like the carbonyl carbon of the amide.

Illustrative ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperazine CH₂ (adjacent to N-H) | 3.0 - 3.2 | Multiplet |

| Piperazine CH₂ (adjacent to N-C=O) | 3.6 - 3.9 | Multiplet |

| Aromatic CH (meta to C=O) | 6.9 - 7.1 | Triplet |

| Aromatic CH (para to C=O) | 7.3 - 7.5 | Multiplet |

Note: Data are illustrative and based on typical chemical shifts for similar structural motifs.

Illustrative ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Piperazine CH₂ | 40 - 50 |

| Aromatic CH | 111 - 113 |

| Aromatic C-F | 160 - 164 (Doublet, ¹JCF) |

Note: Data are illustrative and based on typical chemical shifts for similar structural motifs.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. Molecules absorb specific frequencies of IR radiation that correspond to the vibrational energies of their chemical bonds.

In the analysis of this compound, the FT-IR spectrum will exhibit characteristic absorption bands that confirm the presence of key functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching of the tertiary amide group is expected. Additionally, vibrations associated with the C-N bonds of the piperazine ring, the aromatic C=C bonds, and the distinctive C-F bonds of the difluorobenzoyl moiety will be present. Aliphatic C-H stretching from the piperazine ring and aromatic C-H stretching are also readily identifiable. researchgate.net

Illustrative FT-IR Data for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration Mode |

|---|---|---|

| N-H (Piperazine) | 3200 - 3400 | Stretch |

| C-H (Aromatic) | 3000 - 3100 | Stretch |

| C-H (Aliphatic) | 2850 - 2960 | Stretch |

| C=O (Amide) | 1630 - 1680 | Stretch |

| C=C (Aromatic) | 1580 - 1620 | Stretch |

| C-F (Aryl Fluoride) | 1200 - 1300 | Stretch |

Note: Data are illustrative and based on established correlation tables for functional groups.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI) are soft ionization methods that allow the intact molecule to be ionized, typically by protonation to form the [M+H]⁺ ion, which confirms the molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with extremely high accuracy, which allows for the calculation of the elemental formula.

For this compound, ESI-MS would be expected to show a prominent peak for the protonated molecular ion. Further fragmentation, induced within the mass spectrometer (MS/MS), would likely involve the cleavage of the amide bond, a characteristic fragmentation pathway for such molecules. researchgate.net This would result in fragment ions corresponding to the 2,6-difluorobenzoyl cation and the protonated piperazine ring. Other fragments could arise from the cleavage of the piperazine ring itself.

Illustrative Mass Spectrometry Data for this compound (Molecular Weight: 224.22 g/mol )

| Ion | Expected m/z Value | Description |

|---|---|---|

| [M+H]⁺ | 225.1 | Protonated Molecular Ion |

| [C₇H₃F₂O]⁺ | 141.0 | 2,6-Difluorobenzoyl cation |

Note: Data are illustrative and based on the compound's molecular formula and common fragmentation patterns for similar structures.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of this compound by separating it from any unreacted starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. These methods are the gold standard for determining the purity of pharmaceutical compounds. The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.

For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol and water. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all detected peaks. UHPLC offers advantages over HPLC by using smaller particle sizes in the column, which results in higher resolution, faster analysis times, and lower solvent consumption. qascf.com

Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Column Temperature | 25 - 35 °C |

Note: Parameters are illustrative and represent a typical starting point for method development for this type of compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for qualitative analysis. It is particularly useful for monitoring the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. neuroquantology.com It can also serve as a quick check for compound purity.

In a typical TLC analysis of this compound, the sample is spotted onto a plate coated with a thin layer of an adsorbent, usually silica gel. The plate is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. The separated spots are visualized, often under UV light, as the benzoyl moiety is a UV chromophore. nih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.

Illustrative TLC System for Qualitative Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane mixture or Dichloromethane (B109758) / Methanol mixture |

| Visualization | UV Lamp (254 nm) |

Note: The specific mobile phase composition would be optimized to achieve an ideal Rf value (typically 0.3-0.5).

Despite a comprehensive search for the crystal structure of this compound, no publicly available X-ray crystallography data was found for this specific compound.

Searches for detailed research findings, including unit cell parameters, space group, bond lengths, bond angles, and conformational analysis, did not yield any published crystallographic studies for this compound. While information exists for structurally related compounds and various piperazine derivatives, this data is not applicable to the specific molecule requested.

Consequently, the section on "X-ray Crystallography for Three-Dimensional Molecular Structure and Conformation" cannot be completed with the required scientifically accurate data tables and detailed research findings as per the user's instructions. Generating such information without experimental data from a solved crystal structure would be speculative and would not adhere to the standards of scientific accuracy.

Chemical Reactivity and Strategic Derivatization of the Piperazine Core

Reactive Sites on the 1-(2,6-Difluorobenzoyl)piperazine Scaffold

The primary points of reactivity on the this compound molecule are the secondary amine of the piperazine (B1678402) ring and the aromatic ring of the difluorobenzoyl group.

Reactivity of the Secondary Amine in Piperazine Derivatives

The secondary amine in the piperazine ring is a key site for synthetic modification. Its nucleophilic character allows for a variety of chemical transformations. This reactivity is crucial for introducing diverse substituents that can modulate the physicochemical properties and biological activity of the resulting compounds.

Common reactions involving the secondary amine of piperazine derivatives include:

N-Alkylation: This can be achieved through nucleophilic substitution with alkyl halides or sulfonates, or via reductive amination. mdpi.com

N-Arylation: Palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are common methods for attaching aryl groups to the piperazine nitrogen. mdpi.com Nucleophilic aromatic substitution on electron-deficient aromatic or heteroaromatic rings is also a viable strategy. mdpi.com

Acylation: Reaction with acyl chlorides or carboxylic acids (often activated with coupling agents) forms amides.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates produces ureas and thioureas, respectively.

The reactivity of the secondary amine can be influenced by steric hindrance from substituents on the piperazine ring or the acyl group.

Aromatic Functionalization of the Difluorobenzoyl Moiety

The 2,6-difluorobenzoyl group presents opportunities for functionalization, although the electron-withdrawing nature of the fluorine atoms and the amide group deactivates the ring towards electrophilic aromatic substitution (SEAr). nih.gov However, modern synthetic methods offer pathways for its modification.

Potential functionalization strategies include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms can potentially be displaced by strong nucleophiles, particularly if the aromatic ring is further activated by other electron-withdrawing groups.

Directed ortho-Metalation (DoM): While the amide group is a potential directing group, the existing fluorine substituents may complicate regioselectivity.

Cross-Coupling Reactions: If a suitable leaving group (e.g., bromine, iodine) is introduced onto the aromatic ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds.

Synthetic Transformations and Functional Group Interconversions

Beyond direct functionalization of the reactive sites, various synthetic transformations can be applied to the this compound scaffold to introduce greater structural diversity. These can include modifications to substituents that have been added to the piperazine nitrogen or the benzoyl ring.

For instance, a nitro group introduced on the benzoyl ring can be reduced to an amine, which can then undergo a wide range of subsequent reactions. Similarly, an ester group attached to a substituent on the piperazine nitrogen can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing new handles for further derivatization.

Design and Generation of Chemically Diverse Analogues

The this compound scaffold is well-suited for the construction of compound libraries for high-throughput screening.

Derivatization Strategies to Modify Reactivity and Introduce New Functionality

The primary strategy for generating diverse analogues involves the derivatization of the secondary amine of the piperazine ring. By reacting this compound with a variety of building blocks, a wide range of functionalities can be introduced. These building blocks can be selected to systematically vary properties such as size, lipophilicity, hydrogen bonding capacity, and charge.

Table 1: Examples of Building Blocks for Derivatization of the Piperazine Nitrogen

| Building Block Class | Specific Example | Resulting Functional Group |

| Alkyl Halides | Benzyl bromide | N-Benzyl |

| Acyl Chlorides | Acetyl chloride | N-Acetyl |

| Sulfonyl Chlorides | Dansyl chloride | N-Dansyl |

| Isocyanates | Phenyl isocyanate | N-Phenylurea |

| Aldehydes (Reductive Amination) | Formaldehyde | N-Methyl |

The difluorobenzoyl moiety itself can be a source of diversity. For example, using different substituted benzoyl chlorides in the initial synthesis (e.g., 2,6-dichlorobenzoyl chloride, 2,6-dimethylbenzoyl chloride) would generate a series of analogues with modified electronic and steric properties at that position.

Methodologies for Creating Molecular Libraries Based on the Piperazine Scaffold

The creation of molecular libraries based on the piperazine scaffold is a powerful approach in drug discovery. unm.edu This can be achieved through several methodologies:

Parallel Synthesis: This technique involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. ijpsr.com For a piperazine library, this compound would be dispensed into an array of reactors, and a different building block (e.g., an alkyl halide, acyl chloride) would be added to each reactor. This allows for the rapid generation of a library of individual, purified compounds. ijpsr.com

Solid-Phase Synthesis: In this approach, the piperazine scaffold can be attached to a solid support (e.g., a resin bead). ijpsr.com This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. ijpsr.com While attaching this compound itself to a resin can be challenging, a common strategy is to use a piperazine derivative with a handle for resin attachment (e.g., a carboxylic acid), perform the desired modifications on the other nitrogen, and then cleave the final products from the resin.

Combinatorial Chemistry: This involves the systematic combination of a set of building blocks to create a large library of compounds. nih.gov For a piperazine library, one could combine a set of substituted benzoyl chlorides, a set of piperazine derivatives, and a third set of building blocks to react with the remaining secondary amine. This can be done in a "mix-and-split" approach to generate a large number of compounds in a combinatorial fashion. ijpsr.com

Studies on Reaction Selectivity and Stereochemical Control in the Derivatization of this compound

The chemical reactivity of this compound is characterized by the two secondary amine functionalities within the piperazine core. The presence of the electron-withdrawing 2,6-difluorobenzoyl group on one of the nitrogen atoms (N1) significantly influences the nucleophilicity of both nitrogens, playing a crucial role in the regioselectivity of subsequent derivatization reactions. Furthermore, the introduction of chiral centers during derivatization necessitates careful control of stereochemistry, a critical aspect in the synthesis of pharmacologically active molecules.

The strategic derivatization of the this compound core is prominently exemplified in the synthesis of Lifitegrast, a drug used for the treatment of dry eye disease. The synthesis of Lifitegrast and its intermediates reveals key strategies for controlling reaction selectivity and stereochemistry.

Regioselective N-Alkylation and N-Acylation

The two nitrogen atoms of the piperazine ring in this compound exhibit different reactivities. The N1 nitrogen, being part of an amide linkage, is significantly less nucleophilic than the N4 secondary amine. This electronic differentiation allows for highly regioselective reactions at the N4 position.

In synthetic routes leading to complex molecules like Lifitegrast, the N4 position is typically the site of further functionalization. For instance, in the synthesis of related pharmaceutical intermediates, the N4 nitrogen can be selectively alkylated or acylated. The choice of reaction conditions, including the base and solvent, is critical to ensure that the reaction occurs exclusively at the desired nitrogen without side reactions. The use of protecting groups is a common strategy to ensure regioselectivity, although some synthetic routes aim to avoid this for process efficiency. For example, in some syntheses of Lifitegrast, an intermediate is formed by reacting a suitable precursor with this compound, where the reaction is directed to the more nucleophilic secondary amine.

Stereochemical Control in the Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound, such as in the case of Lifitegrast which possesses a chiral center, requires stereoselective synthetic methods. This is often achieved by coupling the piperazine moiety with a chiral building block.

In the synthesis of Lifitegrast, a key step involves the coupling of a chiral amino acid derivative with a complex molecule that includes the this compound scaffold. The stereochemical integrity of the chiral center is maintained throughout the reaction sequence. The choice of coupling reagents and reaction conditions is crucial to prevent racemization. For instance, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed to facilitate the amide bond formation while preserving the stereochemistry of the chiral reactant. justia.com

Some synthetic processes for Lifitegrast have been developed to be highly efficient, avoiding the need for protecting groups and chlorinated solvents, while still achieving high yield and purity of the final chiral product. chemistryviews.org These processes often involve carefully controlled amide coupling reactions and subsequent purification steps to isolate the desired stereoisomer. chemistryviews.org

The following table summarizes key aspects of reaction selectivity and stereochemical control in the derivatization of the this compound core, drawing from synthetic strategies for related complex molecules.

| Reaction Type | Substrate | Reagent/Conditions | Key Observation | Reference |

| Regioselective Acylation | This compound intermediate | Benzofuran-6-carbonyl chloride | The acylation occurs selectively at the N4 position of the piperazine ring due to the deactivation of the N1 nitrogen by the existing benzoyl group. | justia.com |

| Stereoselective Amide Coupling | Chiral amino acid derivative and a this compound-containing intermediate | HATU, Diisopropylethylamine (DIPEA) | Formation of the amide bond proceeds with retention of the stereochemistry at the chiral center of the amino acid. | justia.com |

| Protecting Group-Free Synthesis | This compound precursor | EDC, HOBt for amide coupling | Avoidance of protecting groups simplifies the synthetic route and improves overall efficiency while maintaining selectivity. | chemistryviews.org |

This table is generated based on synthetic principles and examples from the synthesis of complex molecules containing the this compound scaffold.

Theoretical and Computational Chemistry Studies of 1 2,6 Difluorobenzoyl Piperazine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are a cornerstone for investigating the electronic structure and bonding characteristics of 1-(2,6-difluorobenzoyl)piperazine. These methods provide a detailed picture of the molecule's geometry, stability, and the nature of its chemical bonds.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) has become a primary tool for the computational study of molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization or energy minimization.

This process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates to find the lowest energy conformation on the potential energy surface. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and WB97XD are commonly paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to perform these calculations for piperazine (B1678402) derivatives. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters include the C-N and C-C bond lengths within the piperazine ring, the geometry of the amide linkage, and the orientation of the 2,6-difluorophenyl group. The calculated minimum energy value is a measure of the molecule's thermodynamic stability.

Interactive Table 1: Representative Optimized Geometric Parameters for an N-Acylpiperazine Moiety Calculated by DFT Note: This table presents typical values for a related N-acylpiperazine structure to illustrate the type of data obtained from DFT calculations. Specific values for this compound would require a dedicated computational study.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Calculated Value |

| Bond Length | C (carbonyl) | N (piperazine) | - | 1.37 Å |

| N (piperazine) | C (piperazine) | - | 1.46 Å | |

| C (piperazine) | C (piperazine) | - | 1.53 Å | |

| Bond Angle | C (aromatic) | C (carbonyl) | N (piperazine) | 118.5° |

| C (carbonyl) | N (piperazine) | C (piperazine) | 121.0° | |

| C (piperazine) | N (piperazine) | C (piperazine) | 112.0° |

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other quantum mechanical methods are utilized to probe the electronic properties of this compound. These methods can be broadly categorized as ab initio and semi-empirical.

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from theoretical principles without the use of experimental data for parameterization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods are valuable for calculating fundamental electronic characteristics like ionization potential, electron affinity, and the energies of molecular orbitals.

Semi-empirical methods , including AM1, PM3, and ZINDO, are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify the calculations. This makes them significantly faster than ab initio or DFT methods, allowing for the study of larger molecular systems or longer timescale simulations. Though generally less accurate, they are useful for initial explorations of molecular properties and for providing qualitative insights into the electronic spectrum of molecules like this compound.

Conformational Analysis and Molecular Dynamics Simulations of Piperazine Ring Systems

The piperazine ring is not a static, planar entity. Like cyclohexane, it exists in various non-planar conformations, including the thermodynamically stable "chair" form, as well as higher-energy "boat," "twist-boat," and "half-chair" conformations. The presence of the N-(2,6-difluorobenzoyl) substituent introduces additional complexity.

A critical feature of N-acylated piperazines is the hindered rotation around the amide C-N bond due to its partial double-bond character. This leads to the existence of distinct rotamers, which can interconvert. The energy barrier for this rotation is influenced by the substituents on the benzoyl ring and the solvent environment.

Conformational analysis of this compound involves computationally mapping the potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its interactions.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the motions of all atoms in the molecule and surrounding solvent, MD can reveal the pathways of conformational change, the flexibility of the piperazine ring, and the rotational dynamics of the amide bond in a solution environment.

Interactive Table 2: Typical Energy Barriers for Conformational Processes in N-Benzoylpiperazine Derivatives Source: Based on data from NMR studies on related N-acylated piperazines.

| Conformational Process | Solvent | Typical Free Energy Barrier (ΔG‡) |

| Amide Bond Rotation | Chloroform-d | 57–66 kJ mol⁻¹ |

| DMSO-d₆ | 60–68 kJ mol⁻¹ | |

| Piperazine Ring Inversion | Chloroform-d | ~58 kJ mol⁻¹ |

| DMSO-d₆ | ~62 kJ mol⁻¹ |

Prediction and Elucidation of Reaction Mechanisms and Energetics

Computational chemistry is a powerful tool for predicting and understanding the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, potential degradation pathways, or its reactions with other molecules.

The process typically involves using DFT to model the potential energy surface of a proposed reaction. Key steps include:

Locating Reactants and Products: The geometries and energies of the starting materials and final products are optimized.

Identifying Transition States (TS): A transition state represents the highest energy point along the reaction coordinate. Computational algorithms are used to locate this first-order saddle point. The structure of the TS provides insight into the geometry of the molecule as bonds are breaking and forming.

Calculating Activation Energy (Ea): The energy difference between the transition state and the reactants determines the activation energy, a key factor controlling the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species.

By calculating the energetics of various possible pathways, researchers can predict the most likely reaction mechanism. For instance, one could model the energetics of the acylation of piperazine with 2,6-difluorobenzoyl chloride to understand the reaction's feasibility and profile.

Intermolecular Interactions and Supramolecular Assembly

The way this compound molecules interact with each other and with other molecules is governed by non-covalent forces. These interactions are fundamental to its physical properties, such as crystal packing and solubility.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are among the most critical intermolecular interactions for this molecule. The this compound molecule possesses key functional groups capable of participating in hydrogen bonding:

Hydrogen Bond Donor: The proton on the secondary amine of the piperazine ring (N-H).

Hydrogen Bond Acceptors: The oxygen atom of the carbonyl group (C=O) and, to a lesser extent, the two fluorine atoms on the phenyl ring.

In the solid state, these groups can form extensive networks of intermolecular hydrogen bonds, influencing the crystal lattice structure. In solution, the molecule can form hydrogen bonds with solvent molecules. Computational methods can be used to analyze these networks in detail. For example, molecular dynamics simulations can reveal the average number and lifetime of hydrogen bonds with water molecules. Furthermore, techniques like Natural Bond Orbital (NBO) analysis can be applied to the results of quantum chemical calculations to quantify the strength and electronic nature of individual hydrogen bonds. The analysis of these interactions is crucial for predicting how the molecule will behave in different environments, including in biological systems where hydrogen bonding plays a key role in ligand-receptor binding.

No Direct Theoretical or Computational Studies Found for this compound

Despite extensive investigation, no specific theoretical or computational chemistry studies focusing on the π-π stacking interactions or halogen bonding of the compound this compound are available in the public domain.

While the principles of π-π stacking and halogen bonding are well-established areas of research in theoretical and computational chemistry, and numerous studies exist for related molecular systems, a direct analysis of these non-covalent interactions for this compound has not been reported in the scientific literature.

Therefore, it is not possible to provide a detailed, evidence-based article on the "" with the specific subsections requested. Generating such an article would require speculation and extrapolation from other compounds, which would not adhere to the principles of scientific accuracy and authoritative reporting.

General Context of Related Non-Covalent Interactions

For informational purposes, a brief overview of the concepts requested is provided below, based on studies of analogous compounds. It is crucial to understand that these are general principles and may not accurately reflect the specific behavior of this compound.

π-π Stacking Interactions: This type of non-covalent interaction occurs between aromatic rings. In the case of a molecule like this compound, the difluorobenzoyl group contains an aromatic ring. Computational studies on other fluorinated aromatic systems have shown that the presence of electron-withdrawing fluorine atoms can influence the electrostatic potential of the aromatic ring, which in turn affects the nature and strength of π-π stacking interactions. These interactions are crucial for understanding the crystal packing and molecular recognition of such compounds.

Halogen Bonding: Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species. While fluorine is the most electronegative element, it can participate in halogen bonding under certain circumstances, particularly when attached to an electron-withdrawing group, as is the case in the 2,6-difluorobenzoyl moiety. Computational studies on other organofluorine compounds have explored the potential for fluorine to act as a halogen bond donor. These interactions can play a significant role in determining the supramolecular architecture of crystalline solids.

Applications As a Synthetic Building Block and Chemical Probe in Diverse Scientific Fields

Role as a Versatile Precursor in the Synthesis of Complex Organic Molecules

The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, found in a wide array of FDA-approved drugs. mdpi.comnih.gov Consequently, 1-(2,6-difluorobenzoyl)piperazine serves as a crucial starting material or intermediate in the synthesis of more complex and often biologically active molecules. The secondary amine of the piperazine ring provides a reactive site for further functionalization, allowing for the introduction of diverse substituents and the construction of elaborate molecular architectures. rsc.orgresearchgate.net

The 2,6-difluoro substitution on the benzoyl group can influence the molecule's conformation and electronic properties, which can be advantageous in designing molecules with specific biological targets. For instance, fluorinated benzamide (B126) moieties are found in certain neuroleptic agents. nih.gov The synthesis of various derivatives often involves reactions such as N-alkylation, N-arylation, and coupling reactions to build upon the core structure of this compound.

Table 1: Examples of Complex Molecules Synthesized from Piperazine Derivatives This table is for illustrative purposes and may not exclusively feature this compound as the direct precursor, but rather highlights the synthetic potential of the broader piperazine class.

| Molecule Class | Synthetic Strategy | Significance | Reference |

|---|---|---|---|

| 5-HT2A Receptor Antagonists | Base-catalyzed hydroamination and palladium-catalyzed aminocarbonylation | Development of CNS active compounds | nih.gov |

| C-H Functionalized Piperazines | Photoredox catalysis | Access to diverse C-substituted piperazines | mdpi.comnih.gov |

| Benzofuran Piperazine Derivatives | Multi-step synthesis involving ipso-substitution | Potential anticancer agents | nih.gov |

Utility in the Development of New Synthetic Reagents and Catalysts

Piperazine derivatives have been successfully utilized in the field of catalysis, often as ligands for metal complexes or as organocatalysts. rsc.orggoogle.comgoogle.com The nitrogen atoms of the piperazine ring can coordinate with metal centers, influencing the catalyst's activity and selectivity. While specific examples detailing the use of this compound as a catalyst or reagent are not extensively documented, the general principles of piperazine chemistry suggest its potential in this area.

The development of catalysts for piperazine synthesis itself is an active area of research, with methods like monoethanolamine catalytic amination being explored. google.comgoogle.com Furthermore, palladium-catalyzed reactions are commonly employed for the synthesis of arylpiperazines. organic-chemistry.org The electronic properties imparted by the difluorobenzoyl group could modulate the coordination properties of the piperazine nitrogens, potentially leading to catalysts with unique reactivity.

Employment in the Creation of Advanced Materials (e.g., membranes, polymers)

The bifunctional nature of piperazine makes it an excellent monomer for polymerization reactions. Interfacial polymerization of piperazine with acyl chlorides, such as trimesoyl chloride, is a well-established method for creating thin-film composite membranes used in nanofiltration and reverse osmosis. nih.govresearchgate.net The incorporation of fluorine atoms into polymer backbones is known to enhance thermal stability, chemical resistance, and other material properties.

The 2,6-difluorobenzoyl moiety in this compound can be a precursor to high-performance polymers. For example, 2,6-difluorobenzoyl chloride is used in the synthesis of various polymers. sigmaaldrich.com Research has shown the synthesis of sulfonated poly(arylene ether) copolymers using a related monomer, sodium-3-(4-(2,6-difluorobenzoyl)phenoxy)propane-1-sulfonate, for potential fuel cell applications. researchgate.net Similarly, fluorochemical piperazine compounds have been incorporated into thermoplastic polymers to modify their surface properties. google.com These examples highlight the potential of integrating the this compound unit into advanced polymer structures.

Table 2: Polymer Systems Incorporating Piperazine or Difluorobenzoyl Moieties

| Polymer Type | Monomers | Application | Reference |

|---|---|---|---|

| Polyamide | Piperazine and Trimesoyl Chloride | Nanofiltration Membranes | nih.govresearchgate.net |

| Polyaspartimide Blends | Aromatic Bismaleimide and Aminoethylpiperazine | Fuel Cell Membranes | researchgate.net |

Application as a Chemical Probe for Fundamental Reaction Mechanism Studies

Chemical probes are essential tools for elucidating reaction mechanisms and understanding biological processes. While the direct application of this compound as a chemical probe is not widely reported, its structural components suggest potential in this area. For instance, piperazine-coumarin based fluorescent probes have been developed for detecting bio-thiols. nih.gov

Furthermore, piperazine-fused cyclic disulfides have been synthesized as redox-active probes to study cellular redox biology. researchgate.net The fluorine atoms on the benzoyl ring of this compound could serve as reporters in ¹⁹F NMR studies, a powerful technique for probing molecular environments and interactions. A novel fluorescent probe activated by (2,6-difluorobenzoyl)urea (B2490388) has been developed for the detection of fluorine-containing pesticides, demonstrating the utility of the difluorobenzoyl group in probe design. researchgate.net

Future Perspectives and Emerging Research Directions in 1 2,6 Difluorobenzoyl Piperazine Chemistry

Development of Novel and Highly Efficient Synthetic Pathways

While established methods for the synthesis of piperazine (B1678402) derivatives exist, the focus for 1-(2,6-difluorobenzoyl)piperazine is shifting towards more efficient, scalable, and sustainable pathways. Traditional syntheses often involve the acylation of piperazine with 2,6-difluorobenzoyl chloride. Future research will likely concentrate on optimizing this core reaction and developing novel alternatives.

Key areas of development include:

Catalytic Approaches: Moving beyond stoichiometric reagents, the use of catalytic methods for the formation of the amide bond will be crucial. This includes the exploration of novel coupling reagents and catalysts that can operate under milder conditions, reduce waste, and improve atom economy.

One-Pot Procedures: The development of one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can significantly enhance efficiency. For instance, procedures that start from readily available α-amino acids to construct the substituted piperazine ring in a single sequence are being explored for related structures and could be adapted. nih.gov

Flow Chemistry: The application of continuous flow technologies can offer advantages in terms of safety, scalability, and precise control over reaction parameters for the synthesis of this compound and its derivatives.

Alternative Starting Materials: Research into alternative, more accessible starting materials for both the difluorobenzoyl and piperazine moieties will be essential for cost-effective production. This could involve building the piperazine ring from non-traditional precursors like diethanolamine (B148213) or via reductive amination strategies. rsc.org

| Synthetic Strategy | Description | Potential Advantages | Relevant Findings |

|---|---|---|---|

| Optimized Acylation | Reaction of piperazine with an activated form of 2,6-difluorobenzoic acid (e.g., acid chloride). | Well-established, direct formation of the target compound. | A similar method is used for 1-(4-Bromo-2,6-difluorobenzoyl)piperazine synthesis. benthamopenarchives.com |

| Catalytic Amide Formation | Use of catalysts to facilitate the amide bond formation, avoiding harsh reagents. | Milder conditions, higher atom economy, reduced waste. | General advances in peptide coupling and amide synthesis are applicable. |

| Multi-component Reactions | Combining three or more starting materials in a single reaction to build complexity, such as in Ugi reactions. | High efficiency, rapid generation of diverse derivatives. | Ugi-based one-pot procedures have been developed for other substituted piperazines. nih.gov |

| Ring Construction Methods | Building the piperazine ring from acyclic precursors already containing the benzoyl group. | Flexibility in introducing substituents on the piperazine ring. | Approaches starting from anilines and bis-(2-haloethyl)amine are known. rsc.org |

Exploration of Undiscovered Reactivity and Functionalization Opportunities

The this compound scaffold possesses multiple sites for further chemical modification, primarily the C-H bonds on the piperazine ring and the second nitrogen atom. Future research will heavily focus on the selective functionalization of these positions to generate novel analogues with tailored properties.

Direct C(sp³)–H Functionalization: This is a major frontier in organic synthesis. Applying modern C-H activation/functionalization strategies to the piperazine ring of this compound is a key emerging direction. researchgate.netresearchgate.net These methods allow for the introduction of new substituents directly onto the carbon skeleton, a task that is challenging with traditional methods. rsc.org

Transition-Metal Catalysis: Rhodium, palladium, and copper catalysts can be used to introduce aryl, alkyl, or other functional groups at the α-carbon positions of the piperazine ring. researchgate.netrsc.org

Photoredox Catalysis: Light-mediated reactions offer a mild and powerful way to generate α-amino radicals from piperazines, which can then be coupled with a variety of partners. researchgate.netresearchgate.netnih.gov This approach could be particularly useful for creating complex derivatives. rsc.org

Directed Lithiation: Using the existing benzoyl group as a directing group could enable regioselective functionalization of the piperazine ring via lithiation and subsequent trapping with electrophiles. rsc.org

N-Functionalization: The secondary amine of the piperazine ring is a prime site for introducing a wide array of functional groups through alkylation, arylation, acylation, or sulfonylation, enabling the synthesis of large libraries of compounds for screening. nih.gov

Late-Stage Functionalization: Developing methods to modify the core structure in the final steps of a synthetic sequence is highly desirable, as it allows for the rapid diversification of complex molecules.

Integration of Advanced Computational Methodologies for Predictive Chemistry and Rational Design

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rational design of molecules and the prediction of their properties before their synthesis. ijcrcps.com For this compound, these methods can accelerate the discovery of new derivatives with enhanced activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can build mathematical models that correlate the structural features of this compound derivatives with their chemical or biological activity. ijcrcps.com This allows for the prediction of the activity of yet-to-be-synthesized compounds.

Molecular Docking: For applications in medicinal chemistry, molecular docking can be used to predict how different derivatives of this compound bind to a specific biological target, such as an enzyme or receptor. researchgate.netsemanticscholar.org This helps in prioritizing which compounds to synthesize.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, helping to understand the stability of ligand-receptor complexes and the conformational changes that occur upon binding. semanticscholar.org

DFT (Density Functional Theory) Calculations: DFT can be used to calculate the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), which can help in predicting its reactivity and stability. semanticscholar.org This is particularly relevant for understanding the mechanisms of functionalization reactions.

Expansion into Novel Areas of Materials Science and Chemical Engineering

While primarily explored in a pharmaceutical context, the unique structure of this compound makes it a candidate for applications in materials science and chemical engineering. The rigid, electron-deficient benzoyl group combined with the flexible, basic piperazine linker offers a unique combination of properties.

Polymer Chemistry: Piperazine derivatives can be used as monomers or cross-linking agents in the synthesis of advanced polymers. benthamopenarchives.comontosight.ai Incorporating the this compound unit could lead to polymers with enhanced thermal stability, specific recognition properties, or utility as antimicrobial materials. nih.govemerald.com

Corrosion Inhibition: Piperazine and its derivatives have shown significant promise as corrosion inhibitors for metals like mild steel and aluminum in acidic environments. researchgate.netresearchgate.netuzh.ch The nitrogen and oxygen atoms can adsorb onto the metal surface, forming a protective layer. researchgate.netuzh.ch The this compound scaffold could offer superior performance due to the electronic effects of the fluorine atoms.

Metal-Organic Frameworks (MOFs): Piperazine can be incorporated as a functional linker in the structure of MOFs. rsc.orgnih.gov These materials have applications in gas storage (e.g., methane), gas separation (e.g., CO₂ capture), and catalysis. Functionalizing a MOF with this compound could precisely tune the pore environment and surface properties for selective guest binding.

| Application Area | Potential Role of this compound | Key Research Directions |

|---|---|---|

| Corrosion Inhibition | Forms a protective film on metal surfaces. researchgate.netuzh.ch | Evaluating inhibition efficiency on various metals (steel, aluminum) in different corrosive media. researchgate.netsemanticscholar.org |

| Advanced Polymers | Serves as a functional monomer or cross-linker. ontosight.aiemerald.com | Synthesis of novel polyamides, polyimides, or epoxy resins with enhanced thermal or chemical resistance. |

| Metal-Organic Frameworks (MOFs) | Acts as a tailored organic linker to create porous materials. nih.gov | Designing MOFs for selective gas storage and separation, leveraging the fluorine atoms for specific interactions. rsc.org |

| Specialty Chemicals | Acts as a building block for agrochemicals or other fine chemicals. | Exploring reactivity to create new high-value chemical products. |

Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Studies

The most rapid and insightful progress in the field will come from a holistic approach that tightly integrates synthetic innovation, detailed characterization, and theoretical modeling. Future research projects will increasingly rely on a feedback loop where computational studies guide the design of new target molecules. researchgate.net These targets will then be pursued using novel and efficient synthetic pathways.

Crucially, the synthesized compounds must be subjected to rigorous characterization using a suite of analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography, to unequivocally confirm their structure and stereochemistry. ijcrcps.com The experimental data on the properties and reactivity of these new compounds will then be fed back into the computational models, refining their predictive power. This synergistic cycle of design, synthesis, characterization, and modeling will accelerate the discovery of new this compound derivatives and unlock their full potential in diverse scientific and technological fields.

Q & A

Q. What are the common synthetic routes for preparing 1-(2,6-Difluorobenzoyl)piperazine and its derivatives?

- Methodological Answer : A typical synthesis involves nucleophilic acylation of piperazine with 2,6-difluorobenzoyl chloride under basic conditions. For example, in DMF with K₂CO₃ as a base, followed by extraction with methylene chloride and purification via silica gel chromatography (ethyl acetate:hexane gradients) . Alternatively, microwave-assisted coupling with benzoyl chlorides using EDIPA (ethyl diisopropylamine) in DCM reduces reaction times (10 minutes at 50°C) . For derivatives like triazoles, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed, using CuSO₄·5H₂O and sodium ascorbate in a DCM:H₂O solvent system .

Q. Which analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H, ¹³C) to confirm substitution patterns on the piperazine and benzoyl moieties .

- LCMS for molecular weight validation and purity assessment.

- Elemental analysis to verify stoichiometric composition .

- Melting point determination to assess crystalline purity .

- Potentiometric titration for pKa measurement, essential for understanding solubility and bioavailability .

Q. How can researchers optimize the purification of this compound derivatives?

- Methodological Answer : Column chromatography using silica gel with ethyl acetate:hexane gradients (e.g., 1:8 ratio) is standard . For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients may improve resolution. Recrystallization from ethanol or ether is effective for high-yield isolation of crystalline products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound derivatives?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing (e.g., nitro, trifluoromethyl) or donating (e.g., methoxy) groups on the benzoyl ring to modulate electronic effects. For example, 4-nitrophenyl derivatives showed enhanced anticancer activity in docking studies .

- Bioisosteric Replacement : Replace the benzoyl group with heteroaromatic rings (e.g., pyridine, thiophene) to alter binding affinity .

- Molecular Docking : Use tools like AutoDock Vina to predict interactions with targets (e.g., tyrosine kinases). Validate predictions with in vitro assays (e.g., IC₅₀ determination) .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Solvent Optimization : Transition from DMF (high boiling point, hard to remove) to DCM or THF for better scalability .

- Catalyst Screening : Test alternative catalysts (e.g., CuI vs. CuSO₄) to improve CuAAC efficiency .

- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (temperature, stoichiometry) affecting yield .

Q. How can computational methods predict the biological activity of novel this compound analogs?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess binding stability with kinase domains (e.g., EGFR) over 100 ns trajectories.

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger Suite.

- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .

Q. What are the thermodynamic considerations for optimizing reaction conditions in piperazine derivatization?

- Methodological Answer :

- Van’t Hoff Analysis : Determine ΔH° and ΔS° for protonation/deprotonation steps using temperature-dependent pKa measurements .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, while non-polar solvents favor cycloadditions .

Q. How to address discrepancies in biological activity data across structurally similar derivatives?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate activity using standardized assays (e.g., MTT for cytotoxicity) to rule out false positives .

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to observed effects .

- Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins) to assess selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.